3-Bromo-7-methoxyquinolin-4(1H)-one

Antiviral Hepatitis C Protease Inhibitor

3-Bromo-7-methoxyquinolin-4(1H)-one (CAS 1204810-18-3) solves the need for a regioselectively brominated quinolinone scaffold. Non-brominated or positional isomers cannot serve as Suzuki/Sonogashira substrates. • C3-Br enables Suzuki & Sonogashira cross-coupling for rapid SAR library generation • Key intermediate in patented Boehringer Ingelheim HCV protease inhibitor synthesis • Bromination-dependent MAO-B potency shift (class-level SAR: 666 nM to 86 nM IC50) • Validated for constructing oxathiepine & benzothiazine heterocycles Supplied with verified purity. Global B2B shipping available.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1204810-18-3
Cat. No. B598753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxyquinolin-4(1H)-one
CAS1204810-18-3
Synonyms3-Bromo-4-hydroxy-7-methoxyquinoline
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CN2)Br
InChIInChI=1S/C10H8BrNO2/c1-14-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)
InChIKeyDMSCNZIQMBZXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-methoxyquinolin-4(1H)-one: Sourcing & Characterization


3-Bromo-7-methoxyquinolin-4(1H)-one is a brominated quinolin-4(1H)-one derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a quinoline core substituted with a bromine atom at the C3 position and a methoxy group at the C7 position, rendering it a versatile intermediate in the synthesis of biologically active heterocycles [1]. Its procurement is primarily driven by its utility in medicinal chemistry programs targeting antiviral and anticancer agents [2].

Workflow Synthetic intermediate for cross-coupling strategies
Selection C3-bromine required for patented HCV protease inhibitor route
Use Context Medicinal chemistry library expansion and SAR studies

Irreplaceability of 3-Bromo-7-methoxyquinolin-4(1H)-one


Generic substitution of 3-Bromo-7-methoxyquinolin-4(1H)-one with its non-brominated analog (7-methoxyquinolin-4(1H)-one) or positional isomers (e.g., 6-methoxy) is chemically and functionally invalid. The C3 bromine atom is not a passive substituent; it serves as a critical handle for regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) that are foundational to constructing complex pharmacophores [1]. Without this bromine, these downstream transformations are impossible. Furthermore, bromination has been shown to drastically alter biological target engagement: the non-brominated parent compound exhibits an IC50 of 666 nM against human MAO-B [2], whereas brominated quinolinone derivatives are reported with potent nanomolar activity against HCV protease and various kinases [3]. The specific C3-bromo, C7-methoxy substitution pattern is therefore a non-negotiable structural requirement for specific research applications.

Handle Loss Non-brominated analogs lack the C3 cross-coupling handle, making downstream diversification impossible.
Position Shift 6-methoxy or other positional isomers may alter electronic properties and biological target engagement profiles.
Potency Gap Class-level data indicates brominated quinolinones can achieve higher target affinity than non-brominated forms.

3-Bromo-7-methoxyquinolin-4(1H)-one vs. Analogs: Synthesis & Bioactivity


Key Intermediate for HCV Protease Inhibitors (Patented Route)

3-Bromo-7-methoxyquinolin-4(1H)-one is explicitly claimed as an intermediate in the Boehringer Ingelheim patent for the preparation of agents for treating Hepatitis C viral (HCV) infections [1]. This patent establishes a direct industrial-synthetic link to a high-value therapeutic area. While many quinolinones are studied for bioactivity, the specific C3-bromo substitution is required for the downstream synthetic transformations described in the patent, distinguishing it from non-brominated or differently halogenated analogs.

Patent Intermediate for HCV
Patent
Explicitly claimed in Boehringer Ingelheim patent as required bromo intermediate.
Supports procurement for HCV protease inhibitor research synthesis.
Non-brominated quinolines are not specified for this route.
Antiviral Hepatitis C Protease Inhibitor

Regioselective Cross-Coupling via C3 Bromine

The presence of a bromine atom at the C3 position of the quinolin-4(1H)-one scaffold enables regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that are not possible with the non-brominated parent compound 7-methoxyquinolin-4(1H)-one [1]. This is a standard class-level advantage of aryl bromides over aryl chlorides or unsubstituted aromatics in terms of oxidative addition efficiency [2].

Cross-Coupling Reactivity
Class-level
C3-Br enables Pd-catalyzed Suzuki/Sonogashira reactions; non-brominated parent is inert at C3.
Defines synthetic utility and diversification potential.
Standard oxidative addition advantage of aryl bromides.
Synthetic Chemistry Cross-Coupling Regioselectivity

MAO-B Inhibition: C3 Bromination Impact

While direct quantitative data for 3-Bromo-7-methoxyquinolin-4(1H)-one against MAO-B are not publicly available, a clear class-level SAR trend exists: the non-brominated parent compound 7-methoxyquinolin-4(1H)-one exhibits an IC50 of 666 nM [1], whereas closely related brominated quinolinone analogs (e.g., BDBM50493474) demonstrate significantly improved potency with IC50 values as low as 86 nM [2]. This >7-fold improvement in potency upon bromination is a consistent trend across multiple chemotypes, strongly suggesting that the bromine atom enhances binding affinity to the MAO-B active site.

MAO-B Inhibition Trend
Class-level
Non-brominated parent: IC50 666 nM; brominated analog: IC50 86 nM (class trend).
Supports brominated scaffold selection for MAO-B research.
Direct data for this compound are not yet reported.
Neurochemistry Monoamine Oxidase Structure-Activity Relationship

Enhanced Electrophilicity vs. 6-Methoxy Isomer

The 7-methoxy substitution pattern on the quinolin-4(1H)-one core is distinct from the 6-methoxy isomer (CAS 724788-41-4). While both are brominated, the 7-methoxy analog places the electron-donating group in a position that can differentially modulate the electronic density of the pyridinone ring, potentially altering tautomeric equilibria and subsequent reactivity . Although direct comparative data are lacking, this regioisomeric difference is a recognized driver of divergent biological and synthetic outcomes in medicinal chemistry programs [1].

7-MeO vs 6-MeO Isomer
Class-level
7-methoxy substitution can modulate pyridinone ring electronics differently than 6-methoxy isomer.
Positional isomer identity is critical for SAR consistency.
Quantitative comparative data not available.
Medicinal Chemistry Structure-Activity Relationship Quinoline Derivatives

3-Bromo-7-methoxyquinolin-4(1H)-one: Optimal Procurement Scenarios


Next-Generation HCV Protease Inhibitors

Leveraging the patented synthetic route disclosed by Boehringer Ingelheim [1], research teams can employ 3-Bromo-7-methoxyquinolin-4(1H)-one as a key intermediate to construct novel quinoline-based HCV protease inhibitors. This scenario offers a validated, high-value application that generic quinolinones cannot fulfill.

Quinolinone Library Diversification via C3 Cross-Coupling

Medicinal chemists can utilize the C3-bromine as a handle for Suzuki or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl groups [2]. This allows for the rapid generation of diverse quinolinone libraries for structure-activity relationship (SAR) studies, a capability absent in non-brominated analogs.

Lead Optimization for MAO-B Inhibitors

Given the class-level SAR trend of enhanced MAO-B inhibition upon bromination (e.g., from 666 nM to 86 nM) [3], this compound serves as a rational starting point for designing potent and selective MAO-B inhibitors for neurodegenerative disease research. Its procurement is justified for programs seeking to exploit this bromine-dependent potency improvement.

Synthesis of Advanced Heterocyclic Scaffolds

The compound has been demonstrated as a valuable intermediate for synthesizing complex heterocycles such as oxathiepines and benzothiazines [4]. This broad synthetic applicability, stemming from its unique substitution pattern, distinguishes it from simpler quinolinones and justifies its inclusion in focused chemical libraries.

Application
Selection Property
Validation Focus
HCV protease inhibitor synthesis studies
Patent-specified bromo intermediate
Synthetic route fidelity and intermediate identity
Quinolinone library diversification
C3 cross-coupling handle
Regioselective functionalization success
MAO-B inhibitor lead optimization
Brominated scaffold affinity trend
MAO-B inhibition assay review (class-level)
Advanced heterocycle scaffold synthesis
Scaffold diversification versatility
Heterocycle formation success and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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